
2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an amino group, a chloro group, an ethyl group, and a methyl group attached to a quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino, chloro, ethyl, and methyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring the compound is produced efficiently and cost-effectively.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving enzyme inhibition and protein interactions, providing insights into biological processes.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-chloro-3-ethylquinoline
- 2-Amino-5-chloro-8-methylquinoline
- 2-Amino-3-ethyl-8-methylquinoline
Uniqueness
2-Amino-5-chloro-3-ethyl-8-methylquinoline hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
1170892-50-8 |
|---|---|
Molekularformel |
C12H14Cl2N2 |
Molekulargewicht |
257.16 g/mol |
IUPAC-Name |
5-chloro-3-ethyl-8-methylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H13ClN2.ClH/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14;/h4-6H,3H2,1-2H3,(H2,14,15);1H |
InChI-Schlüssel |
DIOQONFBNLCDCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


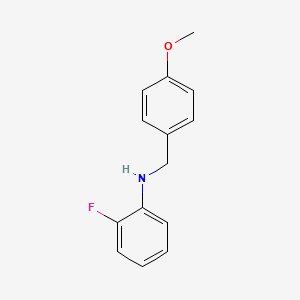
![1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-](/img/structure/B12626735.png)
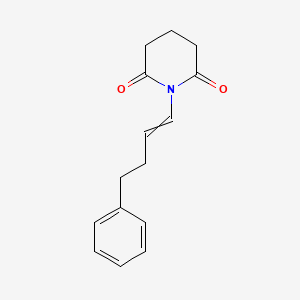
![2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12626742.png)
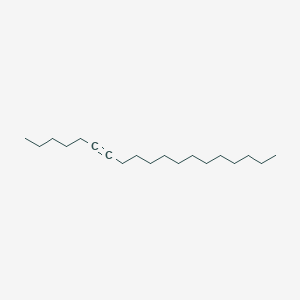
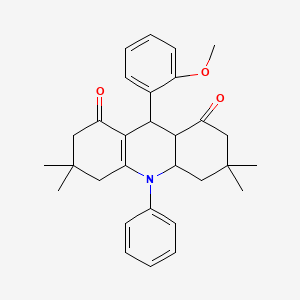
![2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B12626756.png)
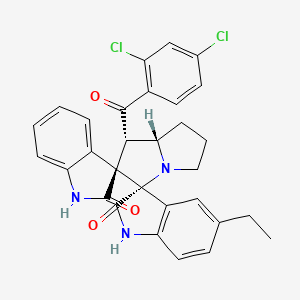
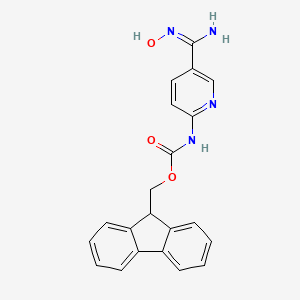
![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)

![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]](/img/structure/B12626801.png)
![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
